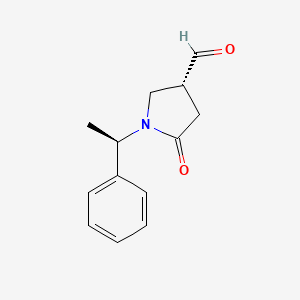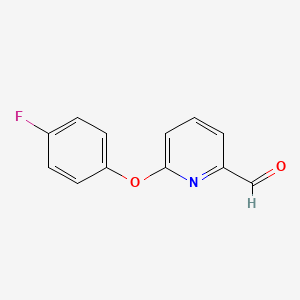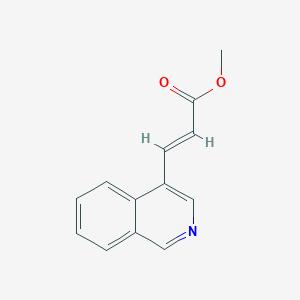
(R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Oxo-1-(®-1-phenylethyl)pyrrolidine-3-carbaldehyde is a chiral compound with a pyrrolidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Oxo-1-(®-1-phenylethyl)pyrrolidine-3-carbaldehyde typically involves multi-step organic reactions. One common method is the asymmetric [3 + 2] cycloaddition reaction, which involves the reaction of azomethine ylides generated from isatins and amino acids with various dipolarophiles . This method is favored for its high efficiency and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Oxo-1-(®-1-phenylethyl)pyrrolidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-5-Oxo-1-(®-1-phenylethyl)pyrrolidine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-5-Oxo-1-(®-1-phenylethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes within cells . Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile: A compound with a similar pyrrolidine ring structure.
Spiro-pyrrolidine oxindole scaffolds: Compounds with structural similarities used in various biological applications.
Uniqueness
®-5-Oxo-1-(®-1-phenylethyl)pyrrolidine-3-carbaldehyde is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
252051-12-0 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,9-11H,7-8H2,1H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
PDZTVJWNDHOJNS-GHMZBOCLSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C=O |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)
![2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane](/img/structure/B11890854.png)



![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)

![4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one](/img/structure/B11890876.png)

![3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890894.png)
